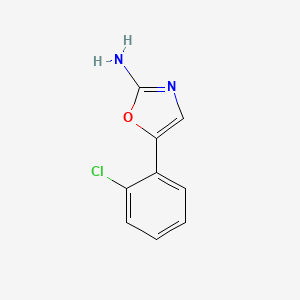![molecular formula C6H8BrClN2 B15229244 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl It is a derivative of pyrrolo[1,2-b]pyrazole, a bicyclic structure that combines a pyrrole and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-bromopyridine.
Formation of Pyrrolo[1,2-b]pyrazole: The starting material undergoes a series of reactions to form the pyrrolo[1,2-b]pyrazole structure. This involves cyclization reactions that introduce the pyrazole ring.
Bromination: The compound is then brominated to introduce the bromine atom at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Similar structure but with the bromine atom at a different position.
Pyrrolo[1,2-b]pyrazine Derivatives: These compounds share the bicyclic structure but differ in the substituents and functional groups attached.
Uniqueness
2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Propiedades
Fórmula molecular |
C6H8BrClN2 |
|---|---|
Peso molecular |
223.50 g/mol |
Nombre IUPAC |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole;hydrochloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2;1H |
Clave InChI |
ZTPXVCJIFCKQOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NN2C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclopropylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B15229161.png)

![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)






![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)


